molecular formula C17H16BrNO4 B13504762 3-{[(Benzyloxy)carbonyl]amino}-3-(3-bromophenyl)propanoic acid

3-{[(Benzyloxy)carbonyl]amino}-3-(3-bromophenyl)propanoic acid

Cat. No.: B13504762
M. Wt: 378.2 g/mol
InChI Key: OBQRKQQEBABTLR-UHFFFAOYSA-N
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Description

3-{[(Benzyloxy)carbonyl]amino}-3-(3-bromophenyl)propanoic acid is an organic compound with the molecular formula C17H16BrNO4 It is a derivative of propanoic acid and contains a benzyloxycarbonyl group, an amino group, and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Benzyloxy)carbonyl]amino}-3-(3-bromophenyl)propanoic acid typically involves the following steps:

    Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.

    Bromination: The phenyl ring is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Coupling reaction: The protected amino acid is coupled with the brominated phenyl compound using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Deprotection: The benzyloxycarbonyl group is removed using hydrogenation or acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of efficient catalysts, and implementation of purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[(Benzyloxy)carbonyl]amino}-3-(3-bromophenyl)propanoic acid undergoes various chemical reactions, including:

    Substitution reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

    Hydrolysis: The ester bond in the benzyloxycarbonyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) as coupling reagents.

    Deprotection: Hydrogenation using palladium on carbon (Pd/C) or acidic conditions.

Major Products

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

3-{[(Benzyloxy)carbonyl]amino}-3-(3-bromophenyl)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[(Benzyloxy)carbonyl]amino}-3-(3-bromophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, modulate protein-protein interactions, and influence cellular signaling pathways. The exact mechanism depends on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    3-{[(Benzyloxy)carbonyl]amino}propanoic acid: Lacks the bromophenyl group, making it less reactive in substitution reactions.

    3-{[(Benzyloxy)carbonyl]amino}-3-(4-bromophenyl)propanoic acid: Similar structure but with the bromine atom in a different position on the phenyl ring.

    3-{(Benzyloxy)carbonylamino}propanoic acid: Contains an additional carboxyethyl group, altering its chemical properties and reactivity.

Properties

Molecular Formula

C17H16BrNO4

Molecular Weight

378.2 g/mol

IUPAC Name

3-(3-bromophenyl)-3-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C17H16BrNO4/c18-14-8-4-7-13(9-14)15(10-16(20)21)19-17(22)23-11-12-5-2-1-3-6-12/h1-9,15H,10-11H2,(H,19,22)(H,20,21)

InChI Key

OBQRKQQEBABTLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C2=CC(=CC=C2)Br

Origin of Product

United States

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